molecular formula C11H16O4S B118224 (S)-2-HYDROXYBUTYL P-TOSYLATE CAS No. 143731-32-2

(S)-2-HYDROXYBUTYL P-TOSYLATE

Cat. No.: B118224
CAS No.: 143731-32-2
M. Wt: 244.31 g/mol
InChI Key: UVSOURZMHXZMJW-JTQLQIEISA-N
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Description

(S)-2-HYDROXYBUTYL P-TOSYLATE is an organic compound derived from the esterification of (S)-2-hydroxybutanol with p-toluenesulfonyl chloride. This compound is often used in organic synthesis due to its ability to act as a good leaving group, facilitating various substitution and elimination reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-2-HYDROXYBUTYL P-TOSYLATE typically involves the reaction of (S)-2-hydroxybutanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The general reaction scheme is as follows:

(S)-2-Hydroxybutanol+p-Toluenesulfonyl chloride(S)-2-Hydroxybutyl tosylate+HCl\text{(S)-2-Hydroxybutanol} + \text{p-Toluenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (S)-2-Hydroxybutanol+p-Toluenesulfonyl chloride→(S)-2-Hydroxybutyl tosylate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature, and pressure conditions, as well as continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

(S)-2-HYDROXYBUTYL P-TOSYLATE undergoes various types of chemical reactions, primarily nucleophilic substitution and elimination reactions. These reactions are facilitated by the presence of the tosylate group, which acts as an excellent leaving group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles such as halides, cyanides, and amines can react with this compound under mild conditions to replace the tosylate group.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Major Products Formed

    Nucleophilic Substitution: The major products are typically the substituted derivatives of (S)-2-hydroxybutanol, such as (S)-2-chlorobutanol, (S)-2-aminobutanol, etc.

    Elimination Reactions: The major product is often (S)-2-butene.

Scientific Research Applications

(S)-2-HYDROXYBUTYL P-TOSYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: It is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which (S)-2-HYDROXYBUTYL P-TOSYLATE exerts its effects is primarily through its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group stabilizes the transition state and facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic center.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Hydroxybutyl mesylate: Similar to (S)-2-HYDROXYBUTYL P-TOSYLATE but with a methanesulfonyl group instead of a toluenesulfonyl group.

    (S)-2-Hydroxybutyl triflate: Contains a trifluoromethanesulfonyl group, making it an even better leaving group than tosylate.

Uniqueness

This compound is unique due to its balance of reactivity and stability. While mesylates and triflates may offer higher reactivity, tosylates provide a good compromise between reactivity and ease of handling, making them suitable for a wide range of synthetic applications.

Properties

IUPAC Name

[(2S)-2-hydroxybutyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSOURZMHXZMJW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](COS(=O)(=O)C1=CC=C(C=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427109
Record name ST50825910
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143731-32-2
Record name ST50825910
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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